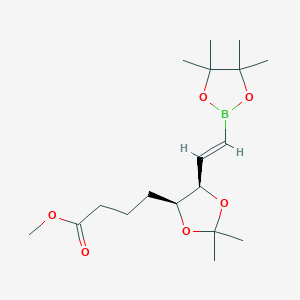
(R)-1-Benzyl-3-(4-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzyl-3-(4-chlorobenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group and a 4-chlorobenzyl group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Benzyl-3-(4-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine.
Reduction: Reduced derivatives with hydrogenated benzyl or 4-chlorobenzyl groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-Benzyl-3-(4-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mécanisme D'action
The mechanism of action of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Similar in structure but lacks the benzyl group.
N-(4-Chlorobenzyl)piperazine: Similar but with different substitution patterns on the piperazine ring.
Uniqueness
®-1-Benzyl-3-(4-chlorobenzyl)piperazine is unique due to the presence of both benzyl and 4-chlorobenzyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21ClN2 |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
(3R)-1-benzyl-3-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2/c19-17-8-6-15(7-9-17)12-18-14-21(11-10-20-18)13-16-4-2-1-3-5-16/h1-9,18,20H,10-14H2/t18-/m1/s1 |
Clé InChI |
DJDAALJJZDBWMM-GOSISDBHSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC(N1)CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)


![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)





![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)




